Cas no 10075-50-0 (5-Bromoindole)
5-Bromoindole Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromoindole
- 5-Bromindole
- 5-Bromo-1H-indole
- 5-bromo-indole
- 5-bromonindole
- 5-Bromide indole
- Bromoindole
- 5-broMo-2H-indole
- 5-indolyl bromide
- 5-BI
- 5-Br-indole
- 1H-Indole, 5-bromo-
- 5-bromo indole
- VXWVFZFZYXOBTA-UHFFFAOYSA-N
- 5bromoindole
- NSC75581
- zlchem 227
- 5-bromo 1H indole
- PubChem1661
- 5-Bromo-1H-indole #
- Maybridge1_006195
- NCIOpen2_000472
- KSC179K9N
- BIDD:GT0232
- AMBZ0191
- Jsp000159
- HMS559B13
- 1H-Indole, 5-bromo- (9CI)
- ZLC0035
- Bromoindole-99%
- 5-Bromoindole99%
- NS00022999
- B-8420
- BDBM50358747
- CCG-42502
- EINECS 233-208-7
- FS-1805
- B1738
- MFCD00005670
- SR-01000632498-1
- SY005268
- HY-30236
- B-8424
- PD088081
- SCHEMBL74304
- s5439
- AM20060209
- NSC-75581
- CHEMBL325917
- AB00482
- AKOS000120596
- SB40564
- UNII-R8FGF42R4A
- A16225
- FT-0620159
- F8881-6102
- R8FGF42R4A
- GEO-00480
- CS-D0617
- AC-1348
- NSC 75581
- InChI=1/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10
- 5-Bromoindole, 99%
- Z104489174
- 10075-50-0
- H4N
- 220310-64-5
- FT-0620160
- 5-bromanyl-1~{H}-indole
- DTXSID6073996
- EN300-21081
- BCP26677
- GR 43930X; Naratriptan related; GR43930X
- STK249656
- BBL013012
- ALBB-021314
- DB-012391
- indole, 5-bromo-
-
- MDL: MFCD00005670
- Inchi: 1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
- InChI Key: VXWVFZFZYXOBTA-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=CN2
- BRN: 112877
Computed Properties
- Exact Mass: 194.96800
- Monoisotopic Mass: 194.968362
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 15.8
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.5466 (rough estimate)
- Melting Point: 88.0 to 92.0 deg-C
- Boiling Point: 228.5°C (rough estimate)
- Flash Point: 110℃
- Refractive Index: 1.6550 (estimate)
- Solubility: 126mg/l (calculated)
- PSA: 15.79000
- LogP: 2.93040
- Sensitiveness: Sensitive to air; Sensitive to light
- Solubility: Insoluble in water.
- pka: 16.04±0.30(Predicted)
5-Bromoindole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
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Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
5-Bromoindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1738-5g |
5-Bromoindole |
10075-50-0 | 99.0%(GC) | 5g |
¥130.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1738-25g |
5-Bromoindole |
10075-50-0 | 99.0%(GC) | 25g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B130R-100g |
5-Bromoindole |
10075-50-0 | 99% | 100g |
¥249.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B130R-25g |
5-Bromoindole |
10075-50-0 | 99% | 25g |
¥75.0 | 2022-05-30 | |
| Fluorochem | 024867-5g |
5-Bromoindole |
10075-50-0 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 024867-25g |
5-Bromoindole |
10075-50-0 | 98% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 024867-100g |
5-Bromoindole |
10075-50-0 | 98% | 100g |
£29.00 | 2022-03-01 | |
| AstaTech | 21802-5/G |
5-BROMOINDOLE |
10075-50-0 | 97% | 5g |
$10 | 2023-09-18 | |
| AstaTech | 21802-10/G |
5-BROMOINDOLE |
10075-50-0 | 97% | 10/G |
$18 | 2022-06-02 | |
| AstaTech | 21802-25/G |
5-BROMOINDOLE |
10075-50-0 | 97% | 25g |
$18 | 2023-09-18 |
5-Bromoindole Suppliers
5-Bromoindole Related Literature
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Goutam Brahmachari,Suvankar Das RSC Adv. 2014 4 7380
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Iqubal Singh,Vijay Luxami,Diptiman Choudhury,Kamaldeep Paul RSC Adv. 2022 12 483
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Ashruba B. Danne,Amit S. Choudhari,Shakti Chakraborty,Dhiman Sarkar,Vijay M. Khedkar,Bapurao B. Shingate Med. Chem. Commun. 2018 9 1114
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Harish K. Indurthi,Samarpita Das,Amita Kumari,Deepak K Sharma New J. Chem. 2022 46 13924
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5. Three-component domino reactions providing rapid and efficient routes to fully substituted pyrrolesJia-Yan Liu,Qiu-Yun Li,Bo Jiang,Shu-Jiang Tu RSC Adv. 2013 3 5056
Additional information on 5-Bromoindole
5-Bromoindole: A Versatile Scaffold in Modern Chemical Biology and Medicinal Chemistry
5-Bromoindole, a heterocyclic compound with the CAS number 10075-50-0, has emerged as a pivotal scaffold in the realms of chemical biology and medicinal chemistry. Its unique structural motif, featuring a brominated indole ring, imparts a rich reactivity that makes it an invaluable building block for synthesizing a diverse array of bioactive molecules. The compound's versatility stems from its ability to participate in various chemical transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, enabling the construction of complex structures with tailored biological properties.
The significance of 5-bromoindole is further underscored by its extensive applications in drug discovery and development. Recent advancements in medicinal chemistry have highlighted its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic areas. For instance, derivatives of 5-bromoindole have been explored as potential candidates for treating neurological disorders, cancer, and infectious diseases. The bromine atom at the 5-position serves as an excellent handle for further functionalization, allowing chemists to modulate the pharmacokinetic and pharmacodynamic profiles of their compounds.
In the field of chemical biology, 5-bromoindole has been instrumental in elucidating the mechanisms of action of numerous enzymes and receptors. Its ability to act as a probe or scaffold for developing enzyme inhibitors has facilitated significant insights into cellular signaling pathways. For example, researchers have leveraged 5-bromoindole-based compounds to study the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune modulation and cancer therapy. The synthesis of IDO inhibitors derived from 5-bromoindole has provided novel therapeutic strategies for managing chronic inflammation and immune-related diseases.
The pharmaceutical industry has also embraced 5-bromoindole as a privileged scaffold in the design of next-generation therapeutics. Its incorporation into drug candidates has led to the discovery of several promising molecules that exhibit high affinity and selectivity for their target proteins. A notable example is the development of kinase inhibitors targeting oncogenic pathways in cancer. By modifying the substituents on the indole ring, chemists have been able to fine-tune the binding interactions between these inhibitors and their biological targets, leading to improved efficacy and reduced side effects.
Recent studies have further expanded the applications of 5-bromoindole in materials science and nanotechnology. Its ability to form stable complexes with metal ions has opened up new avenues for developing luminescent materials and sensors. These complexes exhibit unique photophysical properties that make them suitable for applications in bioimaging and environmental monitoring. Additionally, the incorporation of 5-bromoindole into organic semiconductors has shown promise for enhancing the performance of electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
The synthetic methodologies for preparing 5-bromoindole derivatives have also seen significant progress in recent years. Advances in transition-metal catalysis have enabled more efficient and sustainable routes to these compounds. For instance, palladium-catalyzed cross-coupling reactions have been widely employed to introduce diverse functional groups onto the indole core while maintaining high regioselectivity. These innovations have not only streamlined the synthesis of known analogs but also facilitated the discovery of novel compounds with unprecedented biological activities.
The future prospects of 5-bromoindole in chemical biology and medicinal chemistry are exceptionally promising. Ongoing research efforts are focused on expanding its utility through interdisciplinary approaches that combine organic synthesis, computational chemistry, and structural biology. By integrating these disciplines, scientists aim to uncover new mechanisms of action for 5-bromoindole-based compounds and develop innovative strategies for their therapeutic applications. The continued exploration of this versatile scaffold is likely to yield groundbreaking discoveries that will shape the future of drug discovery and molecular medicine.
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